molecular formula C23H21NO3 B5604637 Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate

Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate

Cat. No.: B5604637
M. Wt: 359.4 g/mol
InChI Key: BKSRDXFAVJOPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a phenyl group, and a benzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate typically involves the esterification of 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-phenyl-2-[(4-phenylbenzoyl)amino]propanoic acid+methanolacid catalystMethyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate+water\text{3-phenyl-2-[(4-phenylbenzoyl)amino]propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoic acid+methanolacid catalyst​Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents is essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted esters or amides

Scientific Research Applications

Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenyl-2-(phenylformamido)propanoate
  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Uniqueness

Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ester, phenyl, and benzoyl amide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-27-23(26)21(16-17-8-4-2-5-9-17)24-22(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSRDXFAVJOPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.